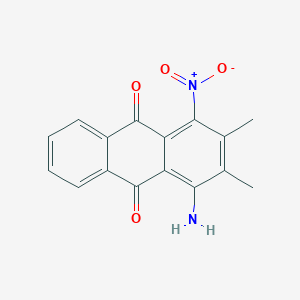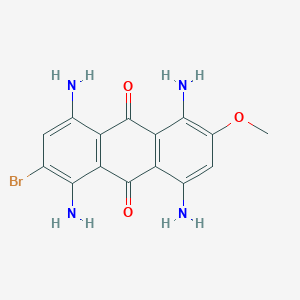
1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione is an organic compound with a complex structure. It is a derivative of anthraquinone, which is known for its applications in dyes and pigments. This compound is characterized by the presence of amino groups at positions 1, 4, 5, and 8, a bromine atom at position 2, and a methoxy group at position 6 on the anthracene-9,10-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2-bromo-6-methoxyanthracene-9,10-dione typically involves multi-step organic reactions. The starting material is often a brominated anthraquinone derivative, which undergoes a series of substitutions and additions to introduce the amino and methoxy groups. Common reagents used in these reactions include bromine, methanol, and various amines under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The steps include bromination, methoxylation, and amination, followed by purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often affecting the quinone core.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce various substituted anthracenes.
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of dyes, pigments, and other materials with specific optical properties.
Wirkmechanismus
The mechanism of action of 1,4,5,8-tetraamino-2-bromo-6-methoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The amino groups can form hydrogen bonds or electrostatic interactions with target molecules, while the bromine and methoxy groups contribute to the compound’s overall reactivity and binding affinity. The pathways involved often include redox reactions and nucleophilic substitutions, which are crucial for its biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the bromine and methoxy groups, resulting in different reactivity and applications.
2-Bromoanthracene-9,10-dione: Lacks the amino groups, making it less versatile in chemical reactions.
6-Methoxyanthracene-9,10-dione: Lacks the amino and bromine groups, affecting its chemical properties and applications.
Uniqueness
1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione is unique due to the combination of amino, bromine, and methoxy groups on the anthracene-9,10-dione core. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
88602-93-1 |
|---|---|
Molekularformel |
C15H13BrN4O3 |
Molekulargewicht |
377.19 g/mol |
IUPAC-Name |
1,4,5,8-tetraamino-2-bromo-6-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H13BrN4O3/c1-23-7-3-6(18)9-11(13(7)20)15(22)8-5(17)2-4(16)12(19)10(8)14(9)21/h2-3H,17-20H2,1H3 |
InChI-Schlüssel |
BQWZWFPAHZHQMB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


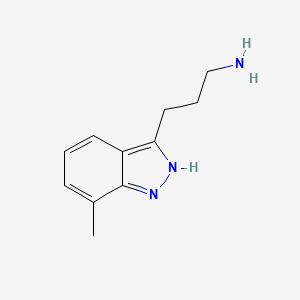
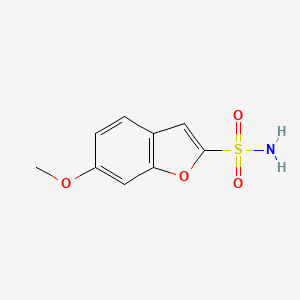
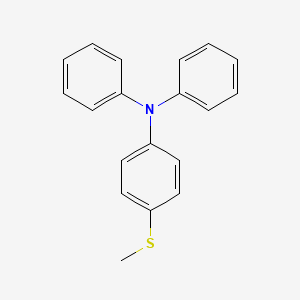
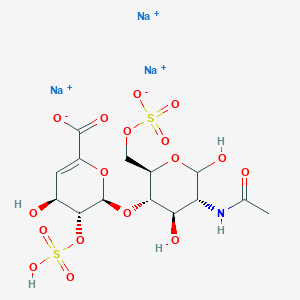
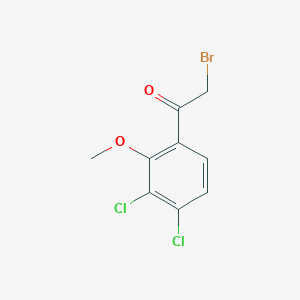
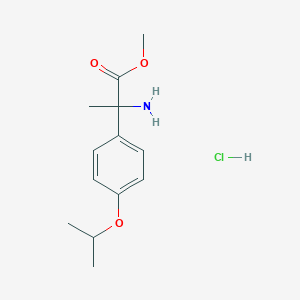
![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)
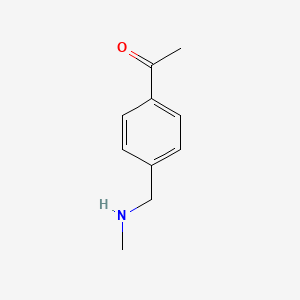

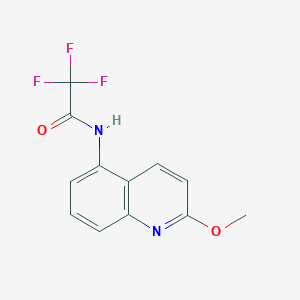
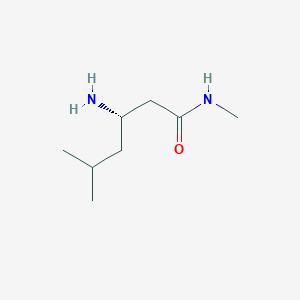
![2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid](/img/structure/B13142323.png)

